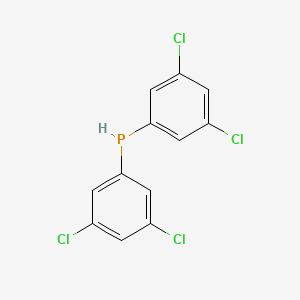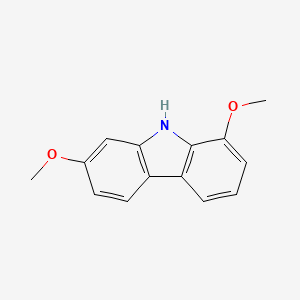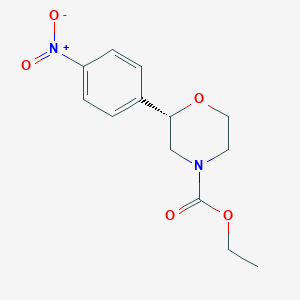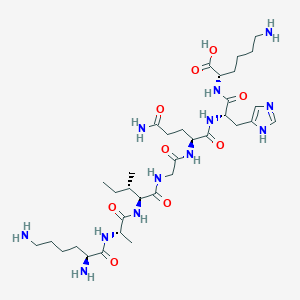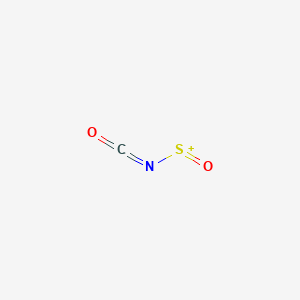
Isocyanato(oxo)sulfanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isocyanato(oxo)sulfanium is a compound that features both isocyanate and sulfonium functional groups. The isocyanate group is characterized by the functional group -N=C=O, while the sulfonium group is a positively charged sulfur atom bonded to three organic substituents. This unique combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isocyanato(oxo)sulfanium can be synthesized through several methods. One common approach involves the reaction of sulfonium salts with isocyanates. The reaction conditions typically include the use of a suitable solvent, such as dichloromethane or acetonitrile, and may require the presence of a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of phosgene-free methods due to the hazardous nature of phosgene. One such method includes the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea to form carbamates, which are then thermally decomposed to yield isocyanates . This approach not only reduces the environmental impact but also enhances the safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Isocyanato(oxo)sulfanium undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfonium group to a thioether, often using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alcohols and amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, urethanes, and ureas. These products have diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
Isocyanato(oxo)sulfanium has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of isocyanato(oxo)sulfanium involves its interaction with nucleophiles and electrophiles. The isocyanate group acts as an electrophile, reacting with nucleophiles such as amines and alcohols to form stable products like urethanes and ureas . The sulfonium group, on the other hand, can participate in various redox reactions, influencing the overall reactivity and stability of the compound . The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the reactants used.
Comparaison Avec Des Composés Similaires
Isocyanato(oxo)sulfanium can be compared with other similar compounds, such as:
Sulfonium Salts: These compounds share the sulfonium functional group but lack the isocyanate group.
Isocyanates: Compounds containing only the isocyanate group are widely used in the production of polyurethanes and other polymers.
Sulfoxonium Compounds: These compounds contain a sulfoxonium group instead of a sulfonium group.
The uniqueness of this compound lies in its combination of isocyanate and sulfonium functional groups, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
922493-26-3 |
|---|---|
Formule moléculaire |
CNO2S+ |
Poids moléculaire |
90.08 g/mol |
Nom IUPAC |
isocyanato(oxo)sulfanium |
InChI |
InChI=1S/CNO2S/c3-1-2-5-4/q+1 |
Clé InChI |
GNEIEMNCIIOWBV-UHFFFAOYSA-N |
SMILES canonique |
C(=N[S+]=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2R)-5-Oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B14198072.png)
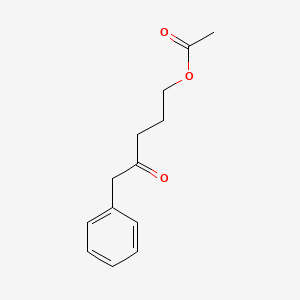
![4-Chloro-2-[4-(4-methylpiperazin-1-yl)phenyl]quinazoline](/img/structure/B14198078.png)
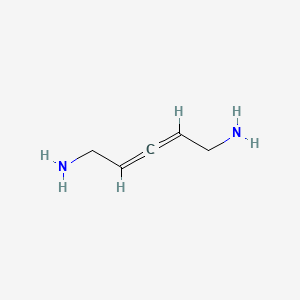
![(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol](/img/structure/B14198086.png)
![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14198097.png)
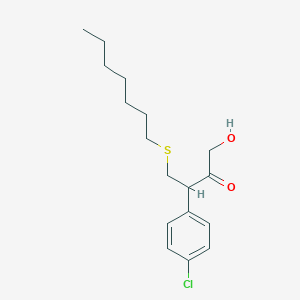
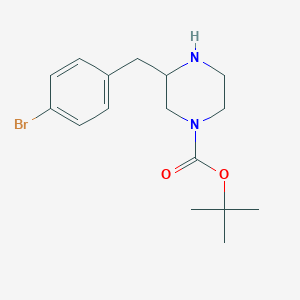
![Methanone, phenyl[3'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]-](/img/structure/B14198123.png)
![Benzoic acid, 4-[[(2-acetyl-1-naphthalenyl)oxy]methyl]-](/img/structure/B14198124.png)
